molecular formula C18H26N2O3 B2936645 tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate CAS No. 2137835-08-4

tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate

Cat. No.: B2936645
CAS No.: 2137835-08-4
M. Wt: 318.417
InChI Key: XAHPMABSQFIUEJ-UHFFFAOYSA-N
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Description

tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is part of the broader class of spiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

Compounds with a similar backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents .

Mode of Action

It is known that spiro[chromane-2,4’-piperidine]-4(3h)-one compounds are usually formed by the simultaneous reactions of condensation and cyclization . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biochemical pathways of the target cells.

Biochemical Pathways

Compounds with a similar backbone have been incorporated in a wide variety of pharmaceuticals and biochemicals . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Compounds with a similar backbone have shown their pharmacological potential in various therapeutic areas . This suggests that the compound may have a range of molecular and cellular effects, depending on the specific targets and pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate typically involves a multi-step process. One common method includes the condensation of chromanone derivatives with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as trifluoroacetic acid and solvents like dichloromethane to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammation.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate stands out due to its unique combination of the chromane and piperidine rings, which imparts distinct biological activities and potential therapeutic applications. Its spiro structure also contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-14-12-18(8-10-19-11-9-18)22-15-7-5-4-6-13(14)15/h4-7,14,19H,8-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHPMABSQFIUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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